

Application Note: High-Precision qNMR Quantification of 2-(2-Ethoxyethoxy)ethanol (DEGEE)

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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethan(ol-d)

CAS No.: 37421-08-2

Cat. No.: B1596986

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Executive Summary

2-(2-Ethoxyethoxy)ethanol (DEGEE) is a critical solubilizer and permeation enhancer in topical and oral drug formulations. Traditional quantification via GC-FID often requires rigorous calibration curves and derivatization. qNMR offers a primary ratio method that is self-validating, requiring no analyte-specific reference standard, only a certified internal standard (IS).

This protocol outlines the validation-ready workflow for quantifying DEGEE with <1.0% uncertainty, adhering to USP <761> and ISO 21460 guidelines.

Chemical Identity & Spectral Characteristics[1][2][3]

Before quantification, the signal assignment must be confirmed to ensure specificity.

Property	Detail
Analyte Name	2-(2-Ethoxyethoxy)ethanol (DEGEE)
IUPAC Name	2-(2-Ethoxyethoxy)ethan-1-ol
Molecular Formula	C ₆ H ₁₄ O ₃
Molecular Weight	134.17 g/mol
Preferred Solvent	DMSO-d ₆ (Dimethyl sulfoxide-d ₆)
Reason for Solvent	Prevents hydroxyl proton exchange broadening; excellent solubility for diverse pharmaceutical matrices.[1]

1H NMR Signal Assignment (in DMSO-d₆)

Note: Chemical shifts (

) are approximate and referenced to TMS (0.00 ppm).

Moiety	Proton Count	Multiplicity	Chemical Shift (ppm)	Suitability for Quantification
-CH ₃ (Terminal)	3H	Triplet (Hz)	1.09 - 1.12	High (Primary Target)
-CH ₂ - (Ether)	2H	Quartet	3.38 - 3.45	Low (Often overlaps with H ₂ O/Matrix)
-O-CH ₂ -CH ₂ -O-	4H	Multiplet	3.45 - 3.55	Low (Complex coupling)
-CH ₂ -OH	2H	Multiplet	3.55 - 3.60	Low (Near solvent residual)
-OH (Hydroxyl)	1H	Broad Singlet	4.55 - 4.60	Medium (Only if dry DMSO is used)

Strategic Choice: The terminal methyl triplet (

1.10 ppm) is the most reliable quantification target as it resides in a "silent" region of the spectrum, free from interference by most aromatic APIs and common excipients.

Experimental Protocol

Materials & Reagents[5][6]

- Analyte: Sample containing DEGEE.[2][1]
- Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (optional).
- Internal Standard (IS):
 - Option A (Preferred): Maleic Acid (6.2 ppm, Singlet). High purity NIST Traceable CRM.

- Option B: Dimethyl Sulfone (3.0 ppm, Singlet). Good for non-aromatic samples.
- Option C (Isotope Dilution): 2-(2-Ethoxyethoxy)ethanol-d (if available). [3][4][5] See Section 6.

Sample Preparation (Gravimetric Workflow)

Accuracy in qNMR is dictated by weighing precision. Use a 5-digit or 6-digit analytical balance.

- Weighing the IS: Weigh approximately 10.0 mg of the Certified Internal Standard (Maleic Acid) directly into a 2 mL GC vial or NMR tube. Record mass as .
- Weighing the Sample: Weigh an amount of sample containing approximately 10-15 mg of DEGEE into the same vial. Record mass as .
 - Note: The molar ratio of Analyte:IS should be roughly 1:1 to minimize dynamic range errors.
- Solvation: Add 600 μ L - 800 μ L of DMSO-d₆.
- Mixing: Vortex for 30 seconds until complete dissolution. Ensure no particulates remain.
- Transfer: Transfer to a 5 mm precision NMR tube.

Instrument Acquisition Parameters

The following parameters are critical to ensure full relaxation (99.9% magnetization recovery) for quantitative accuracy.

Parameter	Setting	Rationale
Pulse Sequence	zg or zg30 (1D Proton)	Standard single pulse without decoupling.
Temperature	298 K (25°C)	Standardize chemical shifts.
Spectral Width (SW)	20 ppm (-2 to 18 ppm)	Ensures flat baseline; covers all signals.
Relaxation Delay (d1)	30 - 60 seconds	Must be of the slowest relaxing nucleus.
Pulse Angle	90° (preferred) or 30°	90° maximizes signal; 30° requires shorter d1 but less signal.
Number of Scans (NS)	16, 32, or 64	S/N ratio must be > 150:1 for the target peaks.
Acquisition Time (AQ)	seconds	Avoids truncation artifacts (sinc wiggles).
Receiver Gain (RG)	Auto-calibrated	Maximize dynamic range without saturation.

Critical Step: T1 Determination Before the first run, perform an Inversion Recovery Experiment (t1ir).

- Measure

for the DEGEE Methyl Triplet (ppm) and the IS (Maleic Acid).

- Set d1 delay to

the longest measured

- Typical

for DEGEE: ~2.5 - 3.5 s.

- Required d1:

s.[1][6][3]

Data Processing & Calculation

Processing Workflow

- Exponential Window Function (LB): Apply 0.3 Hz line broadening (improves S/N).
- Zero Filling: Zero fill to at least 64k or 128k points (digital resolution).
- Phasing: Perform manual phasing. Ensure the baseline is perfectly flat around the integration regions.
- Baseline Correction: Apply a polynomial baseline correction (ABS) or spline fit. Do not use aggressive automatic baseline correction that might clip peak tails.
- Integration:
 - Integrate the IS Singlet (Set value to calibrated proton count, e.g., 2 for Maleic Acid).
 - Integrate the DEGEE Methyl Triplet (1.10 ppm). Include ¹³C satellites if S/N is high, or exclude consistently.

Quantification Equation

Calculate the purity (

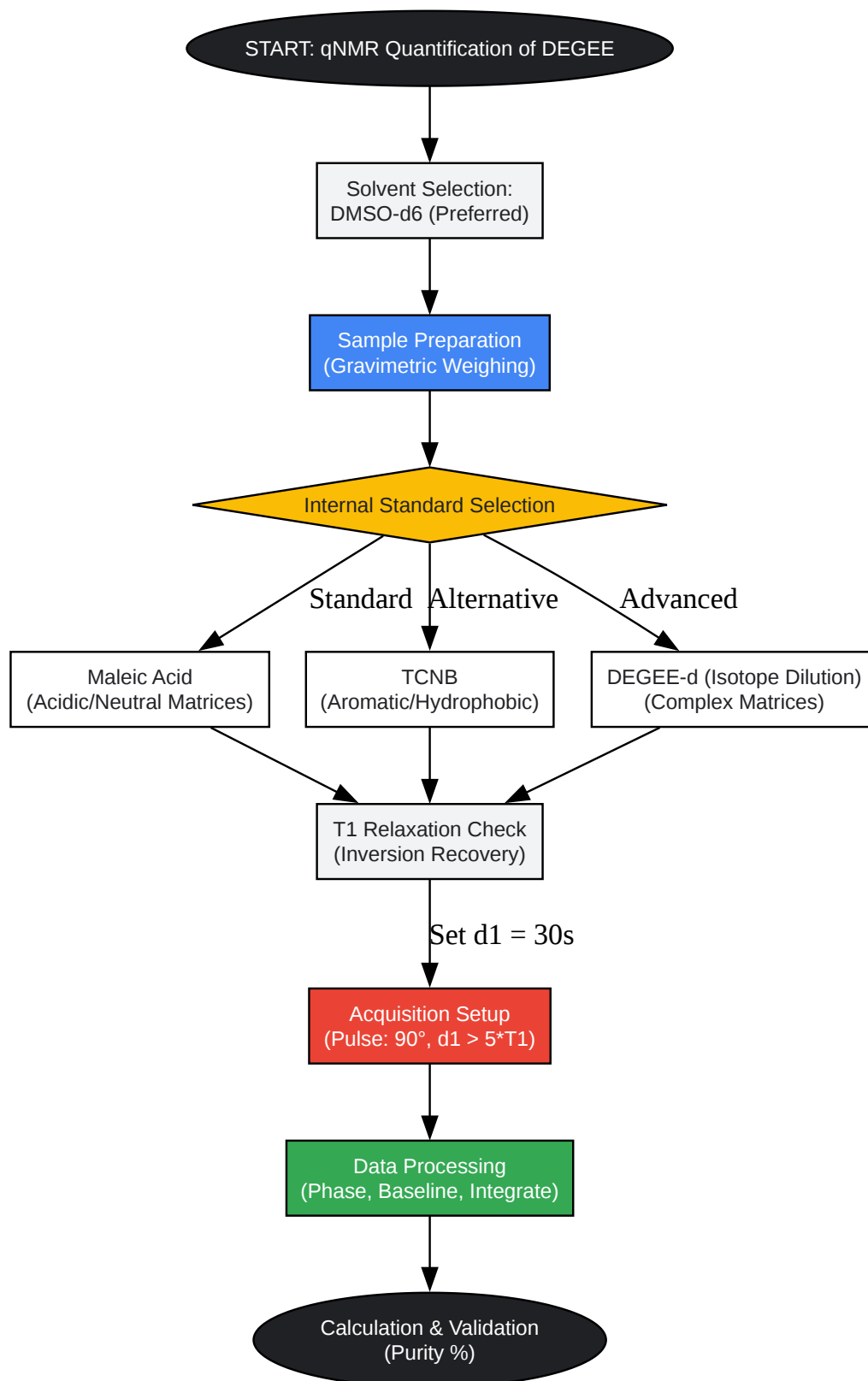
) or concentration of DEGEE using the fundamental qNMR equation:

Where:

- : Integral areas of Analyte and Internal Standard.
- : Number of protons (DEGEE Methyl = 3; Maleic Acid = 2).

- : Molar masses (DEGEE = 134.17; Maleic Acid = 116.07).
- : Gravimetric masses weighed.
- : Purity of the Internal Standard (e.g., 99.96%).

Workflow Visualization



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Caption: Logical workflow for the qNMR quantification of DEGREE, highlighting Internal Standard selection and critical T1 relaxation check.

Advanced Note: Using 2-(2-Ethoxyethoxy)ethanol-d (Isotope Dilution)

If the user possesses 2-(2-Ethoxyethoxy)ethanol-d (specifically a deuterated analog like the -OD form or a carbon-deuterated skeleton), this enables Isotope Dilution qNMR, which is superior for complex matrices (e.g., creams, ointments) where signal overlap is severe.

Protocol for Isotope Dilution:

- Principle: The deuterated analog acts as the Internal Standard. It has identical chemical properties (solubility, extraction) but is "invisible" in the ^1H spectrum (except for residual protons) or has shifted signals.
- Method:
 - Spike the sample with a known mass of DEGREE-d.
 - If using DEGREE-d₁₄ (fully deuterated): You cannot use it as a ^1H NMR IS directly unless you rely on the residual proton signal (not recommended due to exchange). Instead, use ^2H NMR (Deuterium NMR) to quantify the ratio of the deuterated spike to the natural abundance deuterium, or use it for LC-MS/NMR.
 - If using DEGREE-OD (Deuterated Hydroxyl): This is not suitable for qNMR as an IS because the Deuterium on the -OH will exchange with the solvent and the analyte's -OH protons immediately.
- Recommendation: For ^1H qNMR, stick to a distinct chemical IS (Maleic Acid) rather than a deuterated analog of the analyte, unless performing specialized ^2H -NMR experiments.

References

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